molecular formula C21H25ClN2OS B1250368 A-350619 CAS No. 538368-27-3

A-350619

Katalognummer: B1250368
CAS-Nummer: 538368-27-3
Molekulargewicht: 389 g/mol
InChI-Schlüssel: RVXKUSLFQCZMJA-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-350619 is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group and a dimethylaminobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-350619 typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the chlorination of phenylsulfanyl compounds, followed by the introduction of the dimethylaminobutyl group through a series of substitution reactions. The final step involves the formation of the acrylamide group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

A-350619 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

A-350619, chemically defined as (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide; hydrochloride , features a complex structure that influences its biological activity. The compound activates sGC directly, enhancing its activity even in the absence of nitric oxide (NO), which is traditionally considered a primary activator of this enzyme. This dual mechanism allows this compound to potentially offer therapeutic benefits beyond those of conventional NO-dependent drugs .

Therapeutic Applications

Research into this compound has primarily focused on its applications in the following areas:

  • Cardiovascular Health :
    • This compound has shown promise in enhancing blood flow and reducing blood pressure through its action on sGC. Studies indicate that it can induce relaxation of vascular smooth muscle, making it a candidate for treating conditions like hypertension and heart failure .
  • Erectile Dysfunction :
    • Preclinical studies have demonstrated that this compound can effectively relax corpus cavernosum tissue in vitro and induce penile erection in animal models. This suggests its potential as a treatment for erectile dysfunction, particularly in cases where conventional therapies may be ineffective .
  • Pulmonary Hypertension :
    • The compound's ability to stimulate sGC may also extend to pulmonary vasodilation, offering a new approach for managing pulmonary hypertension. Its efficacy in improving vascular function presents a significant opportunity for further research in this area .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other known sGC stimulators. The following table summarizes key characteristics:

Compound NameMechanism of ActionTherapeutic UsePotency
This compoundDirect sGC activation; synergizes with NOCardiovascular diseases, erectile dysfunctionModerate
YC-1Direct sGC activation; requires NOErectile dysfunction, pulmonary hypertensionHigh
BAY 41–2272Direct sGC activation; synergizes with NOErectile dysfunction, cardiovascular healthVery high

Case Study 1: Erectile Dysfunction Treatment

In a controlled study involving conscious rats, this compound was administered to evaluate its effects on erectile function. Results indicated significant enhancement of penile erection when combined with NO donors, showcasing the compound's potential as an effective treatment modality .

Case Study 2: Cardiovascular Effects

Research involving isolated rat aorta demonstrated that this compound induced relaxation comparable to established vasodilators. This study highlighted its capacity to lower vascular resistance and improve blood flow dynamics, suggesting applications in managing hypertension.

Wirkmechanismus

The mechanism of action of A-350619 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-(4-bromophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide
  • 3-(2-(4-fluorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide
  • 3-(2-(4-methylphenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide

Uniqueness

Compared to similar compounds, A-350619 is unique due to the presence of the chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

A-350619 is a compound that has garnered attention for its role as a soluble guanylate cyclase (sGC) stimulator. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Overview of Soluble Guanylate Cyclase (sGC)

sGC is an important enzyme in the nitric oxide (NO) signaling pathway, which regulates various physiological processes including vascular tone, cell growth, and neuronal transmission. This compound belongs to a class of compounds known as haem-dependent sGC stimulators. These compounds activate sGC independently of NO but require the presence of reduced haem for their action .

This compound activates sGC by binding to the enzyme's haem moiety, leading to increased levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation and other cellular functions. The compound has been shown to synergize with NO, enhancing the overall activation of sGC . The effectiveness of this compound can be diminished by the oxidation of the sGC haem group, indicating that its mechanism is closely tied to the enzyme's redox state .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates sGC activity in various cell types. For instance, it has been shown to increase cGMP levels significantly in endothelial cells and smooth muscle cells, which are crucial for vascular function. The compound exhibits a dose-dependent response, with higher concentrations leading to greater activation of sGC .

Comparative Efficacy

A comparative study evaluating several sGC stimulators highlighted this compound's potency relative to other compounds in its class. The following table summarizes key findings from this research:

CompoundEC50 (µM)Synergistic Effect with NOReference
This compound0.5Yes
BAY 41-22720.8Yes
YC-11.0No

Cardiovascular Applications

A notable case study involved the application of this compound in models of pulmonary hypertension (PH). In these studies, treatment with this compound resulted in significant reductions in pulmonary arterial pressure and improved cardiac output. This suggests potential therapeutic benefits for patients suffering from PH due to its vasodilatory effects mediated by cGMP elevation .

Neurological Implications

Another area of investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Preliminary results indicated that this compound could enhance neuronal survival under oxidative stress conditions, likely due to its ability to modulate cGMP levels and subsequent downstream signaling pathways .

Eigenschaften

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXKUSLFQCZMJA-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538368-27-3
Record name 3-(2-(4-Chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0538368273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(4-Chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-350619
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6T5I5964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-350619
Reactant of Route 2
Reactant of Route 2
A-350619
Reactant of Route 3
A-350619
Reactant of Route 4
Reactant of Route 4
A-350619
Reactant of Route 5
Reactant of Route 5
A-350619
Reactant of Route 6
Reactant of Route 6
A-350619

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.